Methyl 3-fluorobenzenesulfonate
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Overview
Description
Methyl 3-fluorobenzenesulfonate is an organic compound with the molecular formula C7H7FO3S and a molecular weight of 190.19 g/mol. It is extensively used in chemical research and various industries due to its unique properties. The compound is known for its role in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluorobenzenesulfonate can be synthesized through the sulfonation of 3-fluorotoluene followed by esterification with methanol . The reaction typically involves the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The resulting sulfonic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . Cold-chain transportation and storage under -20°C are recommended to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with sodium azide yields 3-fluorobenzenesulfonyl azide, while reaction with primary amines produces 3-fluorobenzenesulfonamides .
Scientific Research Applications
Methyl 3-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-fluorobenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions . This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules .
Comparison with Similar Compounds
Methyl benzenesulfonate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 4-fluorobenzenesulfonate: Similar structure with the fluorine atom at the para position, leading to different electronic effects and reactivity.
Uniqueness: Methyl 3-fluorobenzenesulfonate is unique due to the presence of the fluorine atom at the meta position, which influences its reactivity and the types of reactions it can undergo . This positional isomerism allows for selective functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
methyl 3-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLINELVCVRRAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1865148-58-8 |
Source
|
Record name | methyl 3-fluorobenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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